N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
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Description
“N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide” is a complex organic compound that contains a pyridazinone ring, which is a type of heterocyclic compound . Pyridazinones are known to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other biological activities .
Molecular Structure Analysis
The compound contains a pyridazinone ring, which is a six-membered ring with two adjacent nitrogen atoms and an oxygen atom . It also has a benzylamino group and a propionamide group attached to it. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Scientific Research Applications
Synthetic Protocols and Biological Activities
Pyridazine and its derivatives, including structures related to N-(6-((2-(benzylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide, have been synthesized for their diverse biological activities, especially in relation to the cardiovascular system. These compounds are synthesized using β-aroylpropionic acid derivatives, indicating their potential in creating new series with varying biological activities (Jakhmola et al., 2016).
Heterocyclic N-oxide Molecules in Drug Applications
Heterocyclic N-oxide derivatives, including pyridazine N-oxides, have shown significant potential in drug development due to their versatility as synthetic intermediates and biological importance. Their applications span across metal complexes formation, catalysts design, asymmetric catalysis, and medicinal applications, showcasing their significance in organic synthesis and pharmaceutical sciences (Li et al., 2019).
Complex Compounds and Electrochemical Activity
Studies on compounds containing pyridazine units, such as this compound, reveal their complex formation capabilities and significant properties like spectroscopic characteristics, magnetic behaviors, and biological and electrochemical activities. This suggests potential interest in their further investigation for various applications (Boča et al., 2011).
Antitumor Activity
The review on imidazole derivatives, which shares a structural similarity to the benzylamino component in this compound, discusses their potential antitumor activities. This opens avenues for researching similar compounds for their efficacy in cancer treatment, underlining the importance of structure-activity relationship studies (Iradyan et al., 2009).
Macamides and Bioactive Properties
Macamides, similar in structure to the benzylamino moiety of the compound of interest, are highlighted for their neuroprotective, neuro-modulatory, anti-fatigue, and anti-osteoporosis effects. The review emphasizes the need for further studies to elucidate their mechanisms of action, suggesting a similar interest in the pharmacological exploration of this compound (Zhu et al., 2020).
Properties
IUPAC Name |
N-[6-[2-(benzylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-2-14(21)18-13-8-9-16(20-19-13)23-11-15(22)17-10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRQEBSTSZASBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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